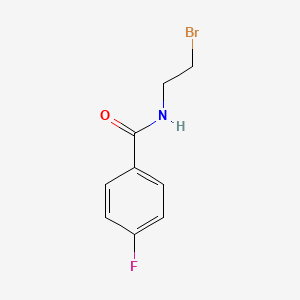

N-(2-bromoethyl)-4-fluorobenzamide

Description

N-(2-Bromoethyl)-4-fluorobenzamide is a halogenated benzamide derivative featuring a 4-fluorophenyl group attached to a benzamide core, with a bromoethyl substituent on the amide nitrogen. For instance, similar bromoethyl-substituted molecules are synthesized via coupling reactions using activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) (e.g., as seen in the preparation of N-(2-diethylaminoethyl)-4-[18F]fluorobenzamide) . Alternatively, bromoethyl intermediates like N-(2-bromoethyl)phthalimide (used in pyrimidine derivatives) may serve as precursors for such compounds .

Properties

IUPAC Name |

N-(2-bromoethyl)-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO/c10-5-6-12-9(13)7-1-3-8(11)4-2-7/h1-4H,5-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USSCXDBIFDPAHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCBr)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromoethyl)-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with 2-bromoethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(2-bromoethyl)-4-fluorobenzamide can undergo various chemical reactions, including:

Nucleophilic substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Nucleophilic substitution: Formation of N-(2-substituted-ethyl)-4-fluorobenzamide derivatives.

Oxidation: Formation of this compound sulfoxides or sulfones.

Reduction: Formation of N-(2-ethyl)-4-fluorobenzamide.

Scientific Research Applications

N-(2-bromoethyl)-4-fluorobenzamide has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

Biological Studies: The compound is utilized in studies involving cell signaling pathways and receptor-ligand interactions.

Materials Science: It is employed in the development of novel materials with specific electronic or optical properties.

Industrial Applications: The compound serves as a precursor for the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-bromoethyl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The fluorine atom enhances the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogenated Side Chains

- N-(2-Diethylaminoethyl)-4-[18F]fluorobenzamide ([18F]-DAFBA): This radiolabeled compound shares the 4-fluorobenzamide core but replaces the bromoethyl group with a diethylaminoethyl chain. The diethylamino group introduces basicity, enhancing solubility in polar solvents, whereas the bromoethyl group in N-(2-bromoethyl)-4-fluorobenzamide increases reactivity toward nucleophiles (e.g., in alkylation reactions).

N-(Dimethylcarbamothioyl)-4-fluorobenzamide :

This thiourea derivative replaces the bromoethyl group with a dimethylcarbamothioyl moiety. The thiocarbonyl group enables coordination with transition metals (e.g., Cu(II) and Ni(II)), forming square-planar complexes with distinct electrochemical properties, such as irreversible oxidation peaks at +1.38 V . In contrast, the bromoethyl group may prioritize alkylation over metal coordination.

Halogenated Aromatic Benzamides

- 4-Bromo-N-(2-nitrophenyl)benzamide: Unlike this compound, this compound features bromine on the benzamide ring rather than the ethyl side chain. Crystallographic studies reveal two molecules per asymmetric unit, with structural parameters comparable to 4MNB (4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide) .

- Flurofamide inhibits Ureaplasma urealyticum growth at 10 µM, demonstrating specificity over other mycoplasma species .

Substituent-Dependent Physical and Chemical Properties

Melting Points and Yields :

- N-(Dimethylcarbamothioyl)-4-fluorobenzamide: Melting point 130–132°C, 78% yield .

- Benzoxazole/chromene hybrids (e.g., Z-4a): Higher melting points (183–249°C) but lower yields (9.5–63.4%) due to complex fused-ring systems .

- The bromoethyl group’s steric bulk and polarizability may lower melting points compared to rigid thiourea derivatives.

- Electrochemical Behavior: Cu(II) and Ni(II) complexes of N-(dimethylcarbamothioyl)-4-fluorobenzamide exhibit quasi-reversible redox processes at +0.23 V (Cu) and +1.38 V (Ni) . The bromoethyl group’s electron-withdrawing nature could modulate redox potentials if incorporated into similar complexes.

Data Tables

Table 1: Comparative Physical Properties of 4-Fluorobenzamide Derivatives

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) | Key Functional Groups |

|---|---|---|---|---|

| This compound* | ~246.1 | N/A | N/A | Bromoethyl, 4-fluorobenzamide |

| N-(Dimethylcarbamothioyl)-4-fluorobenzamide | 226.3 | 130–132 | 78 | Thiourea, 4-fluorobenzamide |

| Flurofamide | 229.2 | N/A | N/A | Diaminophosphinyl, 4-fluorobenzamide |

| Z-4a (Benzoxazole hybrid) | 412.4 | 183–185 | 34.9 | Benzoxazole, 4-fluorobenzamide |

*Estimated based on structural analogy.

Table 2: Electrochemical Properties of Metal Complexes

| Compound | Metal Center | Oxidation Peak (V) | Reduction Peak (V) | Geometry |

|---|---|---|---|---|

| [Cu(L)₂] (L = thiourea derivative) | Cu(II) | +0.23 (quasi-rev) | -0.15 (irrev) | Square-planar |

| [Ni(L)₂] (L = thiourea derivative) | Ni(II) | +1.38 (irrev) | N/A | Square-planar |

Biological Activity

N-(2-bromoethyl)-4-fluorobenzamide is a compound of interest in pharmacological and biochemical research due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and various biological effects based on current research findings.

Chemical Structure and Properties

- Molecular Formula : C11H12BrFNO

- Molecular Weight : 276.12 g/mol

- IUPAC Name : this compound

The compound features a bromine atom and a fluorine atom attached to the benzene ring, which contributes to its unique reactivity and interaction with biological systems.

This compound exhibits biological activity through several mechanisms:

- Enzyme Inhibition : The compound has shown the ability to inhibit specific enzymes, particularly those involved in metabolic pathways. For example, it interacts with cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes in the liver.

- Protein-Ligand Interactions : It binds to various proteins, influencing their activity and potentially altering cellular signaling pathways. This binding can lead to changes in gene expression related to apoptosis and cell proliferation.

- Cellular Effects : The compound can affect cellular metabolism by modulating signaling pathways that regulate cell survival and growth. In vitro studies have indicated that it may alter the expression of genes involved in apoptosis, leading to significant changes in cell viability.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Observation | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits cytochrome P450 enzymes | |

| Apoptosis Regulation | Alters gene expression related to apoptosis | |

| Metabolic Pathway Interaction | Engages in metabolic pathways affecting drug metabolism | |

| Cellular Proliferation | Influences cell growth and survival |

Case Study 1: Enzyme Interaction

In a study examining the interaction between this compound and cytochrome P450 enzymes, researchers found significant inhibition at varying concentrations. This suggests potential applications in modulating drug metabolism, particularly for compounds that undergo P450-mediated biotransformation.

Case Study 2: Cancer Cell Lines

Another study investigated the effects of this compound on various cancer cell lines. The compound demonstrated cytotoxic effects against leukemia cells, indicating its potential as an anticancer agent. The IC50 values ranged from 0.96 µM to 4.23 µM across different cell lines, highlighting its efficacy .

Q & A

Q. What are the optimal synthetic routes for N-(2-bromoethyl)-4-fluorobenzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a two-step reaction:

- Step 1: Formation of the benzamide core via coupling of 4-fluorobenzoic acid derivatives with 2-bromoethylamine.

- Step 2: Bromination or alkylation to introduce the 2-bromoethyl group. Key parameters include:

- Solvent choice: Dichloromethane (DCM) or acetone for high solubility of intermediates .

- Catalysts: Use of coupling agents like EDC/HOBt for amide bond formation .

- Temperature: Reflux conditions (~343 K) to accelerate reaction rates while minimizing side reactions . Optimization Tip: Monitor reaction progress via TLC or HPLC, and recrystallize the final product from DCM/methanol mixtures for purity .

Q. How can crystallographic data for this compound be refined using SHELX software?

Methodological Answer:

- Data Collection: Use high-resolution X-ray diffraction data. Ensure completeness > 95% and redundancy ≥ 4 for robust statistics .

- Structure Solution: Employ SHELXD for phase problem resolution via dual-space methods, especially for halogenated compounds .

- Refinement: In SHELXL, refine anisotropic displacement parameters for Br and F atoms. Apply restraints to C–Br bond lengths (1.89–1.93 Å) .

- Validation: Use PLATON to check for missed symmetry or twinning. For Hirshfeld surface analysis, quantify intermolecular interactions (e.g., Br⋯H contacts) .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound across studies be resolved?

Methodological Answer: Contradictions often arise from:

- Experimental Variables: Differences in cell lines (e.g., HeLa vs. MCF-7) or assay conditions (IC₅₀ measurements at 24h vs. 48h) .

- Compound Stability: Degradation under storage (e.g., bromoethyl group hydrolysis). Verify purity via NMR and LC-MS before assays .

- Target Selectivity: Use siRNA knockdown or CRISPR models to confirm specificity for proposed targets (e.g., kinase inhibition) . Resolution Strategy: Perform dose-response curves in parallel studies and validate with orthogonal assays (e.g., SPR for binding affinity) .

Q. What computational strategies are effective for predicting the interaction of this compound with biological targets?

Methodological Answer:

- Docking Studies: Use AutoDock Vina with halogen-bonding parameters (e.g., Br as an XB donor). Prioritize targets with hydrophobic pockets (e.g., kinases) .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bond persistence .

- QSAR Modeling: Corrogate electronic descriptors (e.g., F substituent’s Hammett σₚ) with activity data to design analogs . Validation: Compare computational predictions with experimental IC₅₀ values and crystallographic binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.